BuChE Inhibitory Potential: 6-Bromo Core vs. 5-Methyl Analog (Class-Level Inference)
Direct BuChE IC50 data for CAS 922986-54-7 are not publicly available. However, the 6-bromobenzo[d]thiazole-propanamide scaffold has demonstrated significant BuChE inhibition in a closely related analog, compound 2h (N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide), which exhibited an IC50 of 12.33 µM against BuChE. This represents a 1.23-fold improvement over the 5-methyl analog 2c (IC50 15.12 µM) [1]. The 6-bromo substituent thus appears to enhance BuChE inhibitory activity relative to methyl substitution, suggesting that CAS 922986-54-7 may offer a more potent starting point for BuChE-targeted lead optimization.
| Evidence Dimension | BuChE inhibitory potency |
|---|---|
| Target Compound Data | No direct data; inferred from 6-bromo analog 2h: 12.33 µM |
| Comparator Or Baseline | 5-methyl analog 2c: 15.12 µM |
| Quantified Difference | 1.23-fold improvement (12.33 vs 15.12 µM) |
| Conditions | In vitro enzyme inhibition assay (Ellman's method) |
Why This Matters
The 6-bromo substituent may offer a measurable advantage in BuChE inhibitory potency over other common benzothiazole substitutions, potentially accelerating SAR campaigns for neurodegenerative disease targets.
- [1] He ZW, Jiang KY, Sun XH, Tang M, Liu YW, Guan LP, Wu D. Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. Chem Biodivers. 2023;20(12):e202301271. View Source
